1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine
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Overview
Description
1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine, also known as CSP, is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent. CSP has been shown to have a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects.
Mechanism of Action
The exact mechanism of action of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine is not fully understood. However, it has been suggested that 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects
1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of BDNF, which is important for neuronal survival and function. It has also been shown to increase the levels of noradrenaline and dopamine in the brain, which are important neurotransmitters involved in mood regulation. Additionally, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been shown to decrease the levels of corticosterone, which is a stress hormone.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine in lab experiments is its well-established synthesis method. Additionally, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been extensively studied, and its biological activities have been well characterized. However, one limitation of using 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine in lab experiments is its potential toxicity. Studies have shown that high doses of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine can cause liver damage and other adverse effects.
Future Directions
There are several future directions for research on 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine. One area of research could be the development of more potent and selective 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine analogs. Additionally, further studies could be conducted to investigate the potential of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, studies could be conducted to investigate the potential of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine as a treatment for other psychiatric disorders, such as anxiety and depression.
Conclusion
In conclusion, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent. Its well-established synthesis method and well-characterized biological activities make it a useful tool for lab experiments. However, its potential toxicity should be taken into consideration when using it in experiments. Future research on 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine could lead to the development of more potent and selective analogs and new treatments for neurodegenerative diseases and psychiatric disorders.
Synthesis Methods
The synthesis of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine involves the reaction of 1,4-cyclohexanedione with 2-methylphenylhydrazine to form 1-(2-methylphenyl)-3-cyclohexylurea, which is then reacted with p-toluenesulfonyl chloride to form 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine. The synthesis method has been well established and has been used in various studies.
Scientific Research Applications
1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been extensively studied for its potential as a therapeutic agent. Studies have shown that 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has antidepressant, anxiolytic, and antinociceptive effects. It has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-15-7-5-6-10-17(15)22(20,21)19-13-11-18(12-14-19)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGCPDVKQUSRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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